molecular formula C13H11Cl2N3O2 B2589648 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 242471-86-9

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Cat. No. B2589648
CAS RN: 242471-86-9
M. Wt: 312.15
InChI Key: PMSQUDXCOXUXKY-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dichlorobenzyl)piperazine is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .


Synthesis Analysis

A method for synthesizing 2,4-dichlorobenzoyl chloride, which could be a precursor in the synthesis of related compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .


Molecular Structure Analysis

The results of an X-ray structure determination and a quantum-chemical conformational analysis on the compound 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid are reported .


Chemical Reactions Analysis

2,4-dichlorobenzonitrile were prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .


Physical And Chemical Properties Analysis

The compound 1-(2,4-Dichlorobenzyl)piperazine has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Anticancer Potential

In addition to combination therapy, miconazole itself has been investigated as a potential anticancer agent. It inhibits angiogenesis (blood vessel formation) and suppresses tumor growth. Researchers explore its use against various cancer types, including breast and lung cancer.

These applications highlight the versatility of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole in scientific research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting compound for future investigations . If you’d like more details on any specific application, feel free to ask!

Mechanism of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

The compound 1-(2,4-Dichlorobenzyl)piperazine causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

There are many potential future directions for research involving compounds similar to “1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide”. One area of interest is its potential use as an anti-cancer agent . Further studies are needed to determine the optimal dosage and administration of such compounds.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-4-3-8(11(15)6-9)7-18-5-1-2-10(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQUDXCOXUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328066
Record name 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

CAS RN

242471-86-9
Record name 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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